molecular formula C10H17IO2 B13092077 4-Cyclobutoxy-4-(iodomethyl)oxane

4-Cyclobutoxy-4-(iodomethyl)oxane

Cat. No.: B13092077
M. Wt: 296.14 g/mol
InChI Key: RILAHGLDONABDM-UHFFFAOYSA-N
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Description

4-Cyclobutoxy-4-(iodomethyl)oxane is a chemical compound with the molecular formula C₁₀H₁₇IO₂ and a molecular weight of 296.15 g/mol . It is primarily used in research and development within the pharmaceutical and chemical industries. The compound is characterized by the presence of a cyclobutoxy group and an iodomethyl group attached to an oxane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-4-(iodomethyl)oxane typically involves the reaction of cyclobutanol with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:

Cyclobutanol+IodomethaneK2CO3,RefluxThis compound\text{Cyclobutanol} + \text{Iodomethane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} Cyclobutanol+IodomethaneK2​CO3​,Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-4-(iodomethyl)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted oxane derivatives.

    Oxidation: Formation of oxane oxides or ketones.

    Reduction: Formation of methyl-substituted oxane derivatives.

Scientific Research Applications

4-Cyclobutoxy-4-(iodomethyl)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-4-(iodomethyl)oxane involves its interaction with specific molecular targets, leading to various biochemical effects. The iodomethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclobutoxy-4-(bromomethyl)oxane
  • 4-Cyclobutoxy-4-(chloromethyl)oxane
  • 4-Cyclobutoxy-4-(fluoromethyl)oxane

Uniqueness

4-Cyclobutoxy-4-(iodomethyl)oxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H17IO2

Molecular Weight

296.14 g/mol

IUPAC Name

4-cyclobutyloxy-4-(iodomethyl)oxane

InChI

InChI=1S/C10H17IO2/c11-8-10(4-6-12-7-5-10)13-9-2-1-3-9/h9H,1-8H2

InChI Key

RILAHGLDONABDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2(CCOCC2)CI

Origin of Product

United States

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